molecular formula C43H78O B1226802 Cholest-5-ene, 3-(hexadecyloxy)-, (3beta)- CAS No. 22032-48-0

Cholest-5-ene, 3-(hexadecyloxy)-, (3beta)-

Cat. No. B1226802
CAS RN: 22032-48-0
M. Wt: 611.1 g/mol
InChI Key: UYLSRAUTYHWBOU-OMBIIZNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-5-ene, 3-(hexadecyloxy)-, (3beta)-, also known as Cholest-5-ene, 3-(hexadecyloxy)-, (3beta)-, is a useful research compound. Its molecular formula is C43H78O and its molecular weight is 611.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cholest-5-ene, 3-(hexadecyloxy)-, (3beta)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholest-5-ene, 3-(hexadecyloxy)-, (3beta)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

22032-48-0

Molecular Formula

C43H78O

Molecular Weight

611.1 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-hexadecoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C43H78O/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-44-37-28-30-42(5)36(33-37)24-25-38-40-27-26-39(35(4)23-21-22-34(2)3)43(40,6)31-29-41(38)42/h24,34-35,37-41H,7-23,25-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,42+,43-/m1/s1

InChI Key

UYLSRAUTYHWBOU-OMBIIZNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

SMILES

CCCCCCCCCCCCCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

synonyms

3-O-(1-hexadecyl)cholesterol
cholesterylhexadecyl ether
hexadecyl cholesteryl ethe

Origin of Product

United States

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